molecular formula C22H22N4O6 B2849389 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1037197-02-6

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2849389
CAS No.: 1037197-02-6
M. Wt: 438.44
InChI Key: NNGVKZQIPMHMAY-UHFFFAOYSA-N
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Description

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a pyrazole ring and an oxadiazole ring, both of which are substituted with methoxyphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 2,4-dimethoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Formation of the Oxadiazole Ring: The next step involves the reaction of the pyrazole derivative with a nitrile oxide to form the oxadiazole ring.

    Final Coupling: The final step involves coupling the pyrazole-oxadiazole intermediate with 3,4,5-trimethoxyphenylboronic acid under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6/c1-27-13-6-7-14(17(10-13)28-2)15-11-16(25-24-15)22-23-21(26-32-22)12-8-18(29-3)20(31-5)19(9-12)30-4/h6-11H,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGVKZQIPMHMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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